![molecular formula C8H10N2O2 B1463892 6-(Dimethylamino)picolinic acid CAS No. 30721-88-1](/img/structure/B1463892.png)
6-(Dimethylamino)picolinic acid
Overview
Description
6-(Dimethylamino)picolinic acid is a chemical compound with the CAS Number: 30721-88-1 . It has a molecular weight of 166.18 and its IUPAC name is 6-(dimethylamino)-2-pyridinecarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(Dimethylamino)picolinic acid is represented by the formula C8H10N2O2 . The InChI Code for this compound is 1S/C8H10N2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5H,1-2H3,(H,11,12) .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of compounds involving 6-(dimethylamino)picolinic acid often leads to complex salts with notable structures. For instance, reactions involving dimethylamino pyridine and picolinic acid yield salts with unique octahedral geometries, as demonstrated in studies on stannate(IV) complexes (E. Najafi, M. Amini, S. Ng, 2012). Similarly, the reaction of dimethylamino azirines with picramic acid produces quinazoline and benzoxazole derivatives with distinct structural properties (J. M. Villalgordo, B. R. Vincent, H. Heimgartner, 1990).
Photophysical and Electrochemical Properties
- The introduction of dimethylamine into picolinic acid ligands in iridium(III) complexes has been found to enhance the absorption intensity and improve the intersystem crossing from singlet to triplet excited states, which is crucial in developing efficient blue phosphorescence emitters (Xue‐Feng Ren, Hong Tang, Guo-jun Kang, 2017).
Antioxidant Activities
- Some derivatives of picolinic acid, especially those with a dimethylamino group, have shown promising antioxidant potency and non-toxic effects in biological studies. This indicates their potential application in developing antioxidant agents (Peter Szabados-Furjesi, Dávid Pajtás, Aliz Barta, Evelin Csepanyi, A. Kiss-Szikszai, Á. Tósaki, I. Bak, 2018).
Medicinal Chemistry Applications
- In medicinal chemistry, 6-(dimethylamino)picolinic acid derivatives are used to synthesize various heterocyclic compounds. For example, the Dakin-West reaction, which involves α-amino dicarboxylic acids and carboxylic acid anhydrides, yields diverse products depending on the reaction conditions, highlighting the versatility of this chemical group in synthesizing medically relevant compounds (J. Lepschy, G. Höfle, L. Wilschowitz, W. Steglich, 1974).
Metal Ion Sensing and Coordination Chemistry
- 6-(Dimethylamino)picolinic acid derivatives also find applications in developing metal ion sensors, as seen in the synthesis of near-infrared fluorescent probes for detecting Cu2+ in living cells (Ru Fang, Ding Xu, Wen Luo, Chen Hong, 2020). Additionally, these compounds are used in creating mixed-ligand metal complexes with unique properties, such as DNA binding and photocleavage capabilities (Vitthal A Kawade, Anupa A Kumbhar, Avinash S Kumbhar, C. Näther, A. Erxleben, Uddhavesh B Sonawane, R. Joshi, 2011).
Mechanism of Action
Safety and Hazards
The safety information for 6-(Dimethylamino)picolinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
While specific future directions for 6-(Dimethylamino)picolinic acid are not available, it’s worth noting that picolinic acid compounds have been used as potential lead structures in the discovery of novel synthetic auxin herbicides . This suggests that similar compounds, like 6-(Dimethylamino)picolinic acid, could also have potential applications in this area.
properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGDTVHJRLJIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696273 | |
Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)picolinic acid | |
CAS RN |
30721-88-1 | |
Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.